molecular formula C₂₀H₁₃NO₅ B560659 5-Aminofluorescein CAS No. 27599-63-9

5-Aminofluorescein

Cat. No. B560659
CAS RN: 27599-63-9
M. Wt: 347.32
InChI Key: QVNYARGEYTXDMK-UHFFFAOYSA-N
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Description

5-Aminofluorescein is a primary amino compound that is fluorescein carrying an amino substituent at C-5 . It is a building block/intermediate for the synthesis of the fluorescent dye fluorescein and is also used to produce N-(fluorescein-5-yl)maleamic acid . It is a fluorescent compound and an inhibitor of the mRNA N6-methyladenosine (m6A) demethylase fat mass and obesity-associated (FTO) protein .


Synthesis Analysis

The preparation of 5-aminofluorescein is carried out either by first saponification of 5-nitrofluorescein acetates with alcohol alkali, followed by reduction of the obtained 5-nitrofluorescein in a solution of alcohol alkali with hydrazine hydrate on a nickel catalyst to obtain 5-aminofluorescein, or by boiling in an aqueous solution of sodium sulfide .


Molecular Structure Analysis

The molecular formula of 5-Aminofluorescein is C20H13NO5 . The molecular weight is 347.32 g/mol .


Chemical Reactions Analysis

5-Aminofluorescein has been used in the development of a highly selective fluorescent and colorimetric probe for live-cell monitoring of sulphide based on bioorthogonal reaction .

Scientific Research Applications

Bioactive Biomaterials and pH-Responsive Drug Delivery

Bioceramics, such as silica-based glasses, play a crucial role in bone and teeth restoration. Researchers have explored the association between nanotechnology and pharmacology, leading to promising advancements in cancer therapy. One such development involves the conjugation of 5-AF with bioactive glass. Here’s how it works:

Chemical Sensors and Environmental Monitoring

Mechanism of Action

5-Aminofluorescein is a fluorescence marker, covalently bound to human serum albumin . It displays excitation/emission maxima of 490 and 515 nm, respectively .

Future Directions

5-Aminofluorescein has potential applications in fluorescence-guided surgery of malignant brain tumors . It has been used in a clinical trial for fluorescence-guided surgery of malignant brain tumors to assess its optimum timing of dye administration .

properties

IUPAC Name

6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAJOEGTZDUSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062979
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

3326-34-9
Record name 5-Aminofluorescein
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Record name 5-Aminofluorescein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Record name 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
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Q & A

Q1: What is the molecular formula and weight of 5-Aminofluorescein?

A1: 5-Aminofluorescein has the molecular formula C20H13NO5 and a molecular weight of 347.32 g/mol. []

Q2: How do different solvents affect the fluorescence properties of 5-Aminofluorescein derivatives?

A2: Studies have shown that 5-Aminofluorescein derivatives exhibit stronger fluorescence in protic solvents compared to aprotic solvents. []

Q3: What is the impact of pH on the fluorescence of 5-Aminofluorescein?

A3: 5-Aminofluorescein demonstrates pH-sensitive fluorescence, showing stronger fluorescence in alkaline environments. This property allows its use in pH-responsive applications, such as monitoring pH changes in biological systems. [, , ]

Q4: How is 5-Aminofluorescein utilized in developing pH-sensitive materials?

A4: 5-Aminofluorescein can be covalently linked to various materials, such as bioactive glass [] and titanium dioxide-chitosan hybrids [], through pH-sensitive linkers. This strategy allows the creation of materials that release 5-Aminofluorescein in response to specific pH changes, making them promising candidates for targeted drug delivery systems.

Q5: Can 5-Aminofluorescein be used to detect specific molecules?

A5: Yes, 5-Aminofluorescein-based sensors have been developed for detecting molecules like formaldehyde [] and copper ions []. These sensors exploit the changes in fluorescence intensity of 5-Aminofluorescein upon interaction with the target molecule, allowing for sensitive and selective detection.

Q6: What makes 5-Aminofluorescein suitable for creating ultrabright fluorescent particles?

A6: 5-Aminofluorescein can be incorporated into spherical polyelectrolyte brushes, creating ultrabright fluorescent particles. The high loading capacity, suitable density and distribution, and enhanced quantum yield of 5-Aminofluorescein within these brushes contribute to their exceptional brightness. These particles hold promise as signal amplification tools in bioimaging and sensing applications. []

Q7: How does 5-Aminofluorescein interact with proteins?

A7: 5-Aminofluorescein has been successfully conjugated to proteins like albumin [, ] and used to study protein interactions under high pressure. [, ] These studies reveal that pressure can influence the binding of 5-Aminofluorescein to its target protein, highlighting the importance of considering pressure effects in biological systems.

Q8: Can 5-Aminofluorescein be used to study cell membranes?

A8: Research shows that 5-Aminofluorescein conjugated to fatty acids can insert into the outer membranes of certain bacteria, such as Borrelia burgdorferi and Treponema pallidum. [] This observation suggests the potential of these probes for studying membrane permeability and dynamics in these organisms.

Q9: How does 5-Aminofluorescein contribute to understanding drug delivery mechanisms?

A9: Researchers have utilized 5-Aminofluorescein to label drug delivery systems like nanocrystals [] and track their fate in biological systems. This labeling strategy enables researchers to visualize the distribution and uptake of these delivery vehicles, providing valuable insights into drug delivery mechanisms and efficacy.

Q10: Does 5-Aminofluorescein interact with specific enzymes?

A10: Studies have shown that 5-Aminofluorescein derivatives can inhibit the activity of the FTO protein, an enzyme involved in regulating cellular RNA modifications. X-ray crystallography studies revealed the structural basis of this inhibition, highlighting the potential of 5-Aminofluorescein derivatives as tools for studying FTO function. []

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